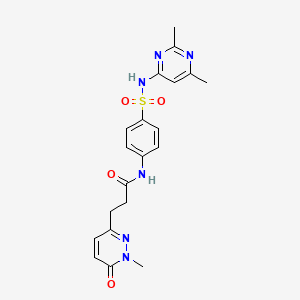
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a useful research compound. Its molecular formula is C20H22N6O4S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H21N5O4S, and it has a molecular weight of 445.48 g/mol. It features a sulfonamide group, which is known for its antibacterial properties, and a pyrimidine moiety that may contribute to its biological activity.
Biological Activity
Antimicrobial Properties:
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial activity. The presence of the 2,6-dimethylpyrimidin-4-yl moiety in this compound suggests potential effectiveness against various bacterial strains. Studies have shown that related sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.
Phosphodiesterase Inhibition:
The compound has been investigated for its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are critical for various cellular signaling pathways. Inhibition of PDE4, in particular, has been associated with anti-inflammatory effects. For instance, compounds similar to this one have demonstrated efficacy in reducing airway hyperreactivity in asthma models by increasing cAMP levels and modulating inflammatory responses .
- Inhibition of PDE Activity:
- Antibacterial Mechanism:
Case Studies and Research Findings
In Vivo Studies:
A study on related compounds showed that PDE inhibitors significantly reduced eosinophilic infiltration in lung tissues in allergen-induced models. This suggests that the compound could be effective in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) by modulating immune responses .
Comparative Analysis:
A comparative table summarizing the biological activities of similar compounds can provide insights into the potential efficacy of this compound:
科学研究应用
Biological Activities
1. Anticancer Properties:
Research indicates that compounds similar to N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide exhibit promising anticancer activity. For instance, studies have shown that the incorporation of pyrimidine and sulfonamide moieties can enhance the inhibitory effects on cancer cell proliferation and induce apoptosis in various cancer cell lines .
2. Mechanism of Action:
The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, the compound may interfere with DNA synthesis or repair mechanisms, leading to increased sensitivity of cancer cells to chemotherapeutic agents . This property is particularly relevant in combination therapies where enhancing the efficacy of existing drugs is crucial.
Case Study 1: Combination Therapy with Cisplatin
A notable study examined the effects of combining this compound with cisplatin in treating ovarian cancer. The results demonstrated that this combination significantly improved patient outcomes compared to cisplatin alone. Patients exhibited higher response rates and longer progression-free survival times .
Case Study 2: In Vitro Studies
In vitro studies have shown that this compound can induce apoptosis in glioblastoma cells. The activation of caspases was observed following treatment with the compound, confirming its role in triggering apoptotic pathways. This finding supports the potential use of this compound as an adjunct therapy in aggressive brain tumors .
属性
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(1-methyl-6-oxopyridazin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-13-12-18(22-14(2)21-13)25-31(29,30)17-8-4-15(5-9-17)23-19(27)10-6-16-7-11-20(28)26(3)24-16/h4-5,7-9,11-12H,6,10H2,1-3H3,(H,23,27)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOUAYJAFZSZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














